Cas no 112253-70-0 (2-Amino-4-bromobenzamide)

2-Amino-4-bromobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-bromobenzamide
- 2-amino-4-bromo-benzamide
- 4-bromoanthranilamide
- 4-bromoanthranilic amide
- Benzamide,2-amino-4-bromo
- Benzamide, 2-amino-4-bromo-
- OFXMSVAQRRUVHA-UHFFFAOYSA-N
- RP04947
- AB65645
- AK143235
- AB0039580
- ST24039922
- Y7066
- T6165
- SY227188
- AS-58126
- 112253-70-0
- A894623
- C71405
- W-204776
- MFCD12674809
- SCHEMBL159651
- AKOS017552343
- CS-0044167
- DB-060178
- DTXSID10550026
-
- MDL: MFCD12674809
- Inchi: 1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
- InChI Key: OFXMSVAQRRUVHA-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(C(N([H])[H])=O)=C(C=1[H])N([H])[H]
Computed Properties
- Exact Mass: 213.97400
- Monoisotopic Mass: 213.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 69.1
Experimental Properties
- Density: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 176-177 ºC
- Boiling Point: 318.808°C at 760 mmHg
- Flash Point: 146.61°C
- Refractive Index: 1.667
- Solubility: Very slightly soluble (0.56 g/l) (25 º C),
- PSA: 69.11000
- LogP: 2.41170
2-Amino-4-bromobenzamide Security Information
2-Amino-4-bromobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-4-bromobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM277706-10g |
2-Amino-4-bromobenzamide |
112253-70-0 | 95% | 10g |
$617 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114807-250mg |
2-Amino-4-bromobenzamide |
112253-70-0 | 98% | 250mg |
¥115.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114807-5g |
2-Amino-4-bromobenzamide |
112253-70-0 | 98% | 5g |
¥1531.00 | 2024-08-09 | |
Apollo Scientific | OR315541-1g |
2-Amino-4-bromobenzamide |
112253-70-0 | 97+% | 1g |
£58.00 | 2025-02-19 | |
abcr | AB292127-1 g |
2-Amino-4-bromobenzamide, 97%; . |
112253-70-0 | 97% | 1g |
€192.10 | 2022-09-01 | |
Chemenu | CM277706-10g |
2-Amino-4-bromobenzamide |
112253-70-0 | 95% | 10g |
$617 | 2021-06-16 | |
Chemenu | CM277706-5g |
2-Amino-4-bromobenzamide |
112253-70-0 | 95% | 5g |
$396 | 2021-06-16 | |
Ambeed | A138216-5g |
2-Amino-4-bromobenzamide |
112253-70-0 | 95% | 5g |
$159.0 | 2025-02-21 | |
TRC | A601570-1000mg |
2-Amino-4-bromobenzamide |
112253-70-0 | 1g |
$ 523.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114807-100mg |
2-Amino-4-bromobenzamide |
112253-70-0 | 98% | 100mg |
¥69.00 | 2024-08-09 |
2-Amino-4-bromobenzamide Related Literature
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
4. Back matter
-
5. Book reviews
Additional information on 2-Amino-4-bromobenzamide
Introduction to 2-Amino-4-bromobenzamide (CAS No. 112253-70-0)
2-Amino-4-bromobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 112253-70-0, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of both amino and bromo substituents on the benzene ring imparts unique reactivity and makes it a valuable building block for various synthetic applications.
The structural features of 2-Amino-4-bromobenzamide make it particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom at the 4-position enhances electrophilic aromatic substitution reactions, while the amino group at the 2-position allows for further functionalization via nucleophilic addition or condensation reactions. These properties have positioned this compound as a key intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in 2-Amino-4-bromobenzamide due to its role in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, studies have explored its utility in designing kinase inhibitors, which are critical in targeting various diseases, including cancer. The bromine substituent facilitates cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the core benzamide scaffold.
One notable area of research involves the use of 2-Amino-4-bromobenzamide in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in numerous biological pathways and have become attractive drug targets. By modifying the benzamide core, chemists can generate libraries of compounds with tailored binding affinities and selectivity profiles. The versatility of this intermediate has been highlighted in several high-throughput screening campaigns aimed at identifying lead compounds for further development.
The bromine atom in 2-Amino-4-bromobenzamide also plays a crucial role in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules and have been instrumental in the development of modern drug discovery strategies. For example, Suzuki-Miyaura coupling and Buchwald-Hartwig amination are two prominent reactions that utilize brominated aromatic compounds like 2-Amino-4-bromobenzamide as starting materials. Such transformations have enabled the rapid assembly of novel heterocyclic structures with potential biological activity.
Furthermore, 2-Amino-4-bromobenzamide has been employed in the synthesis of fluorescent probes for biochemical studies. The benzamide moiety can be coupled with fluorophores or quencher groups to develop tools for visualizing biological processes at the molecular level. These probes are essential for understanding dynamic cellular events and have applications in diagnostic imaging and drug development.
The pharmaceutical industry has also explored derivatives of 2-Amino-4-bromobenzamide for their antimicrobial and anti-inflammatory properties. Structural modifications around the benzene ring have led to compounds with enhanced activity against resistant bacterial strains or reduced toxicity profiles. Such efforts underscore the importance of this intermediate in generating pharmacologically relevant molecules.
In conclusion, 2-Amino-4-bromobenzamide (CAS No. 112253-70-0) is a versatile compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
112253-70-0 (2-Amino-4-bromobenzamide) Related Products
- 1428378-05-5(2-(4-chlorophenoxy)-N-3-(furan-3-yl)-3-hydroxypropyl-2-methylpropanamide)
- 90152-00-4(9-methyl-3,9-Diazabicyclo[3.3.1]nonane)
- 396719-92-9(4-chloro-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)
- 1172347-26-0(N-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-1-methyl-1H-pyrazole-5-carboxamide)
- 2138418-82-1(2-Cyclopentyl-3-[(2-methylpropyl)carbamoyl]propanoic acid)
- 1214355-06-2(5-Fluoro-2-(2-fluorophenyl)isonicotinic acid)
- 2228604-99-5(2-methyl-5-(2-nitroethyl)-1,3-thiazole)
- 1432053-75-2(Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate)
- 1806869-27-1(3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide)
- 1804774-47-7(3-(Aminomethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
